tert-Butyl (5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
tert-Butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the thiadiazole ring can yield a dihydrothiadiazole derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific enzymes and proteins can be exploited to study biological pathways and mechanisms.
Medicine
In medicine, tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and the thiadiazole ring can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the thiadiazole ring.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the thiadiazole ring.
tert-Butyl (S)-(1-(4-ethoxyphenyl)-3-hydroxypropan-2-yl)carbamate: Contains an ethoxyphenyl group, offering different reactivity and applications.
Uniqueness
The presence of the thiadiazole ring in tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate imparts unique properties to the compound. This ring structure enhances its ability to interact with biological targets and provides additional sites for chemical modification, making it more versatile compared to similar compounds.
Properties
Molecular Formula |
C10H17N3O3S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H17N3O3S/c1-9(2,3)16-8(14)11-7-13-12-6(17-7)10(4,5)15/h15H,1-5H3,(H,11,13,14) |
InChI Key |
GXJQHTRIOSZKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C(C)(C)O |
Origin of Product |
United States |
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